molecular formula C22H27NO4S B4901918 methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4901918
M. Wt: 401.5 g/mol
InChI Key: QJWZZUYVYMWAKQ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₂₂H₂₇NO₄S, molecular weight 401.5 g/mol) is a benzothiophene derivative characterized by a bicyclic core fused with a tetrahydrobenzene ring, a methyl ester at position 3, and a 4-(2-methylphenoxy)butanoyl amide substituent at position 2 . The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylation for benzothiophene core formation and nucleophilic substitution for introducing the phenoxy-butanoyl moiety .

Properties

IUPAC Name

methyl 6-methyl-2-[4-(2-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-14-10-11-16-18(13-14)28-21(20(16)22(25)26-3)23-19(24)9-6-12-27-17-8-5-4-7-15(17)2/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZZUYVYMWAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiophene Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₂H₂₇NO₄S 6-methyl, 2-[4-(2-methylphenoxy)butanoylamino] 401.5 Moderate lipophilicity; potential antimicrobial activity inferred from analogs
Methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₂H₂₇NO₄S 6-methyl, 2-[4-(3-methylphenoxy)butanoylamino] 401.5 Enhanced solubility due to meta-substituted phenoxy; unconfirmed bioactivity
Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₂H₂₆ClNO₄S 6-ethyl, 2-[4-(4-chloro-2-methylphenoxy)butanoylamino] 428.0 Higher potency in enzyme inhibition (chloro group); increased metabolic stability
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₅H₂₆N₂O₄S 6-methyl, 2-(biphenyl-4-yloxy-acetylamino), ethyl ester 450.5 Improved receptor binding (biphenyl moiety); antitumor potential
2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₉H₂₂N₂O₃S 2-(2,3-dimethylphenoxy-acetylamino), carboxamide 358.5 Reduced logP (carboxamide vs. ester); enhanced bioavailability

Impact of Substituent Variations

  • Phenoxy Group Position: Ortho-substitution (2-methylphenoxy in the target compound) may sterically hinder interactions compared to para-substituted analogs, which often show stronger binding to hydrophobic pockets in enzymes .
  • Acyl Chain Length: Butanoyl chains (4 carbons) balance flexibility and rigidity, optimizing target engagement, whereas shorter chains (e.g., acetyl) reduce steric bulk but may limit binding affinity .
  • Ester vs. Carboxamide : Methyl/ethyl esters (logP ~3.5) enhance membrane permeability, while carboxamides (logP ~2.0) improve aqueous solubility and metabolic stability .

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